![molecular formula C8H5BrN2O B13591948 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is an organic compound with the chemical formula C8H5BrN2O. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and an aldehyde group in its structure makes it a versatile intermediate for various chemical reactions and synthesis pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of substituted pyrazolopyridines.
Oxidation: Formation of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid.
Reduction: Formation of 3-Bromopyrazolo[1,5-a]pyridine-5-methanol
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Chemical Biology: It is employed in the design of molecular probes and fluorescent tags for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
- 3-Bromopyrazolo[1,5-a]pyridine-5-methanol
- Pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its structural versatility makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic and industrial applications .
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-11-2-1-6(5-12)3-8(7)11/h1-5H |
InChI Key |
JHCBJQAWIVCEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


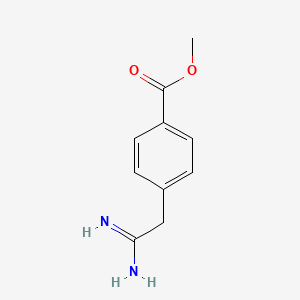
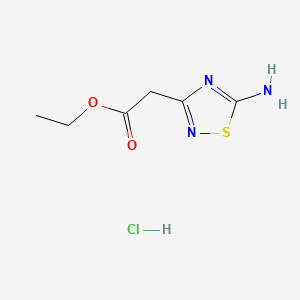



![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)

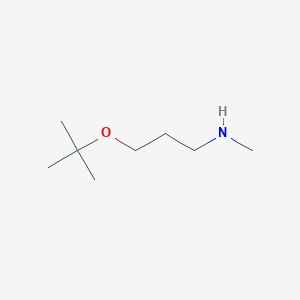
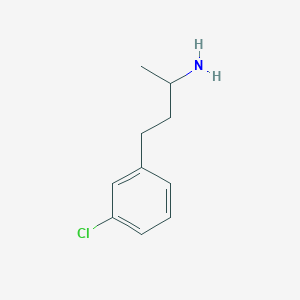


![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)
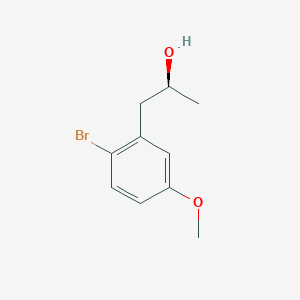
![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)
